

Application Note: Synthesis of N-(3-chloro-2-methylphenyl)-2-hydroxybenzamide

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Compound of Interest

Compound Name: *N*-(3-chloro-2-methylphenyl)-2-hydroxybenzamide

CAS No.: 75300-64-0

Cat. No.: B3330854

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Abstract & Strategic Overview

This technical guide details the synthesis of **N-(3-chloro-2-methylphenyl)-2-hydroxybenzamide** (CAS: 316150-96-6), a specific scaffold belonging to the salicylanilide class. These compounds are pharmacologically significant as anthelmintics (e.g., Niclosamide), antibacterial agents, and increasingly as uncouplers of oxidative phosphorylation.

Retrosynthetic Analysis

The target molecule features a 2-hydroxybenzamide core substituted with a sterically hindered aniline (3-chloro-2-methylaniline).

- **Challenge 1: Steric Hindrance.** The ortho-methyl group on the aniline reduces nucleophilicity and imposes steric barriers to amide bond formation.
- **Challenge 2: Chemoselectivity.** The free phenolic hydroxyl group on salicylic acid presents a risk of competitive O-acylation (ester formation) or polymerization if non-selective coupling agents are used.

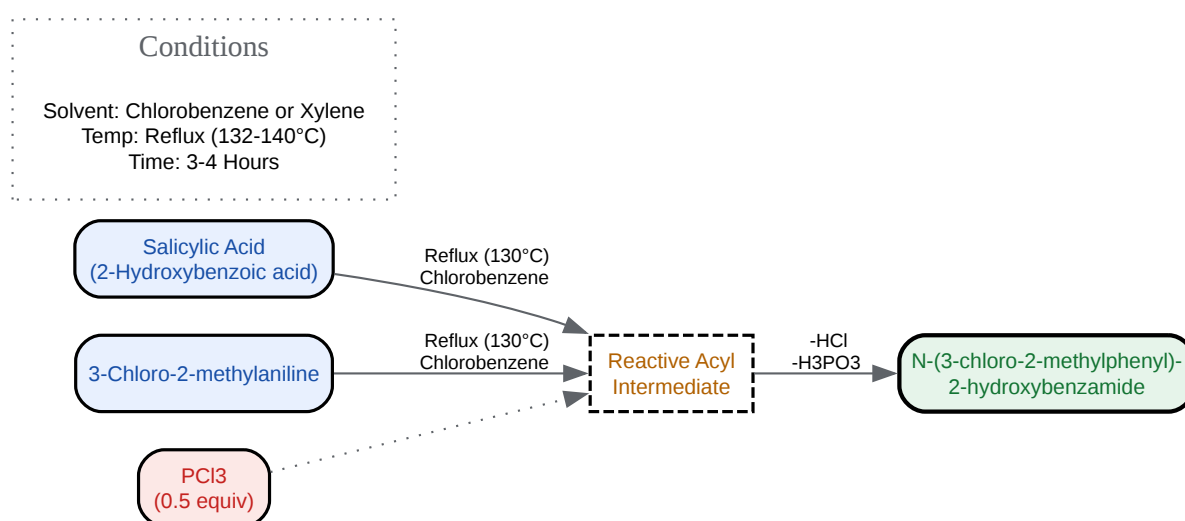
Selected Route: PCl₃-Mediated "One-Pot" Amidation

While standard peptide coupling agents (HATU, EDC) can be used for small-scale discovery, they are atom-inefficient and costly for this scaffold. We utilize the Phosphorus Trichloride (PCl₃) method in a high-boiling non-polar solvent (Chlorobenzene or Xylene).

- Mechanism: PCl₃ activates the carboxylic acid in situ (forming an acyl chloride or reactive phosphite intermediate) without affecting the unprotected phenol.
- Thermodynamics: The elevated temperature (reflux) overcomes the steric hindrance of the ortho-methyl aniline.
- Scalability: This is the industrial standard for salicylanilides, offering high throughput and simplified workup via crystallization.

Reaction Scheme & Mechanism

The reaction proceeds via the in situ generation of salicyloyl chloride (or a reactive phosphorous intermediate), which immediately engages the aniline.



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Figure 1: Reaction pathway for the direct condensation of salicylic acid and hindered anilines using Phosphorus Trichloride.

Experimental Protocol

Materials & Equipment

Reagent	MW (g/mol)	Equiv.	Density	Hazards
Salicylic Acid	138.12	1.0	Solid	Irritant
3-Chloro-2-methylaniline	141.60	1.0	Liquid	Toxic, Irritant
Phosphorus Trichloride (PCl ₃)	137.33	0.5 - 0.6	1.57 g/mL	Corrosive, Water Reactive
Chlorobenzene (or Xylene)	-	Solvent	-	Flammable, Toxic

Equipment:

- 3-neck Round Bottom Flask (RBF)
- Reflux condenser (with CaCl₂ drying tube or N₂ line)
- Mechanical stirrer (preferred over magnetic for slurry handling)
- Addition funnel (pressure-equalizing)
- Ice-water bath (for quenching)

Step-by-Step Methodology

Phase 1: Reaction Setup

- Charge: To a dry 3-neck RBF equipped with a magnetic stir bar and reflux condenser, add Salicylic Acid (1.0 equiv, e.g., 13.8 g) and 3-Chloro-2-methylaniline (1.0 equiv, e.g., 14.2 g).
- Solvent: Add Chlorobenzene (approx. 10 mL per gram of reactant; e.g., 250 mL). The mixture may be a suspension.

- Activation: Heat the mixture gently to 50–60°C to ensure partial dissolution/homogeneity.

Phase 2: Reagent Addition

- Addition: Using the addition funnel, add PCl_3 (0.5 equiv, e.g., 4.4 mL) dropwise over 20 minutes.
 - Critical Note: PCl_3 addition is exothermic. Monitor temperature. Evolution of HCl gas will occur; ensure proper venting to a scrubber.
- Reflux: Once addition is complete, raise the temperature to reflux (approx. 132°C for chlorobenzene).
- Reaction: Maintain reflux for 3 to 4 hours. The solution should clarify as the reaction proceeds and HCl evolution ceases.
 - Monitoring: Check reaction progress via TLC (Mobile phase: Hexane/EtOAc 7:3). The aniline spot should disappear.

Phase 3: Workup & Isolation

- Hot Filtration (Optional): If insoluble impurities remain while hot, filter quickly through a glass frit.
- Quench: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing ice-cold water (300 mL) to hydrolyze excess PCl_3 /phosphoryl species.
- Precipitation: Stir the biphasic mixture vigorously. The chlorobenzene can be removed by steam distillation (industrial) or simple separation if the product precipitates.
 - Lab Scale: If the product precipitates in the organic layer or at the interface, filter the solid. If it remains dissolved, wash the organic layer with 10% NaHCO_3 (to remove unreacted salicylic acid) and then 1M HCl (to remove unreacted aniline).
- Evaporation: Dry the organic layer (MgSO_4) and concentrate under reduced pressure to yield the crude solid.

Phase 4: Purification

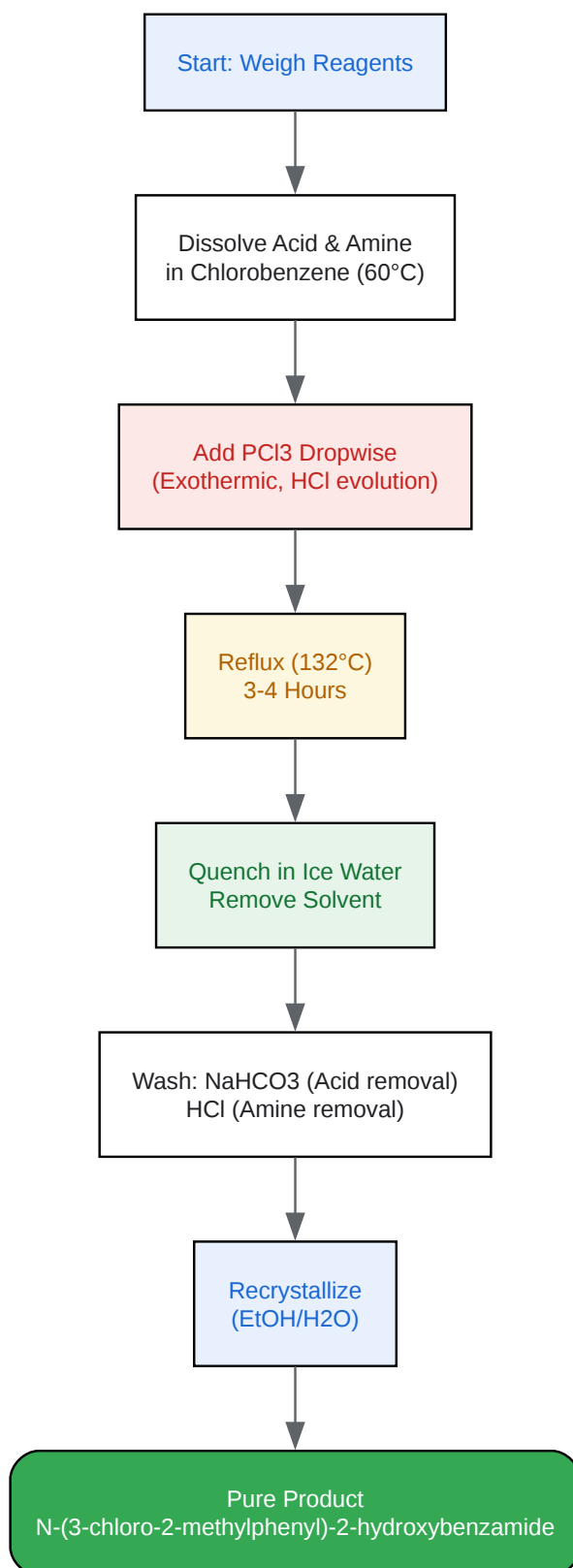
- Crystallization: Recrystallize the crude solid from Ethanol/Water (9:1) or Glacial Acetic Acid (common for robust salicylanilides).
- Drying: Dry the crystals in a vacuum oven at 50°C for 12 hours.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, the isolated product must meet these criteria:

- Physical State: White to off-white crystalline solid.
- Melting Point: Expected range 160–165°C (Estimate based on structural analogs; experimental verification required).
- ¹H NMR (DMSO-d₆, 400 MHz):
 - δ 11.5–12.0 ppm (s, 1H): Phenolic -OH (singlet, downfield due to intramolecular H-bond).
 - δ 10.0–10.5 ppm (s, 1H): Amide -NH.
 - δ 7.8–8.0 ppm (d, 1H): Aromatic proton ortho to amide (salicylic ring).
 - δ 2.2–2.3 ppm (s, 3H): Methyl group on the aniline ring.
- Mass Spectrometry (ESI):
 - [M+H]⁺: Calculated ~262.06. Look for characteristic Chlorine isotope pattern (3:1 ratio for ³⁵Cl/³⁷Cl).

Process Workflow Diagram



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Figure 2: Step-by-step execution workflow for the synthesis and purification.[1][2]

Troubleshooting & Optimization

Issue	Probable Cause	Corrective Action
Low Yield	Incomplete activation or steric hindrance.	Increase reflux time to 6 hours; ensure anhydrous solvent is used (water destroys PCl_3).
Sticky Solid	Impurities (phosphites) trapped.	Perform the NaHCO_3 wash vigorously; Recrystallize from Glacial Acetic Acid if EtOH fails.
Starting Material Remains	PCl_3 quality degraded.	Use fresh PCl_3 . Distill PCl_3 if it appears yellow/cloudy before use.
Purple Coloration	Oxidation of phenol or trace iron.	Add a pinch of sodium metabisulfite during the aqueous quench.

Safety & Compliance

- PCl_3 (Phosphorus Trichloride): Extremely corrosive and reacts violently with water to produce HCl and phosphoric acid. Handle only in a fume hood. Wear face shield and acid-resistant gloves.
- Anilines: 3-Chloro-2-methylaniline is toxic by inhalation and skin absorption. Avoid dust/vapor generation.[3]
- Waste Disposal: The aqueous quench layer is highly acidic and contains phosphorous residues. Neutralize with NaOH before disposal according to local environmental regulations.

References

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 - Compound: **N-(3-chloro-2-methylphenyl)-2-hydroxybenzamide** (CAS: 316150-96-6).
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 - López-Vallejo, F., et al. (2023). "A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide." Chemical Papers.
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